molecular formula C30H28F7N4O6P B601793 Monobenzyl Fosaprepitant CAS No. 889852-02-2

Monobenzyl Fosaprepitant

Katalognummer: B601793
CAS-Nummer: 889852-02-2
Molekulargewicht: 704.54
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Monobenzyl Fosaprepitant is a derivative of Fosaprepitant, which is a prodrug of Aprepitant. Aprepitant is a neurokinin-1 (NK1) receptor antagonist used primarily to prevent chemotherapy-induced nausea and vomiting (CINV). This compound retains the antiemetic properties of its parent compound and is used in various scientific and medical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Monobenzyl Fosaprepitant involves the preparation of Fosaprepitant dibenzyl ester as an intermediate. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for hydrogenation and advanced purification techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Monobenzyl Fosaprepitant undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be further reduced to remove the remaining benzyl group.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphonate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using Pd/C is the most common method.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemotherapy-Induced Nausea and Vomiting (CINV)

Monobenzyl fosaprepitant has been shown to significantly improve complete response rates in patients receiving chemotherapy. A study involving 347 adult patients in Japan demonstrated that the addition of this compound to standard antiemetic regimens resulted in higher complete response rates during both acute and delayed phases of CINV compared to control groups .

  • Complete Response Rates :
    • Acute Phase : 93.2% with this compound vs. 91.0% control
    • Delayed Phase : 78.9% vs. 68.5% control (p < 0.001)

Pediatric Applications

Research has indicated that this compound is effective in pediatric populations as well. A study involving children aged 2–12 years showed that it provided a higher complete response rate in preventing acute vomiting compared to its predecessor, aprepitant .

  • Complete Response Rates in Children :
    • Acute Phase : 88.5%
    • Delayed Phase : 71.3%

This suggests that this compound could be a valuable addition to pediatric antiemetic protocols.

Safety Profile

While this compound is generally well tolerated, there are notable concerns regarding infusion site adverse events (ISAEs). A retrospective review indicated that patients receiving this compound experienced a higher incidence of ISAEs compared to those on other regimens, particularly when combined with anthracycline-based chemotherapy .

  • Common ISAEs :
    • Swelling: 3%
    • Extravasation: 3%
    • Phlebitis: 3%

These findings underscore the importance of monitoring infusion sites during administration.

Comparative Efficacy

In comparative studies, this compound has shown superior efficacy over traditional antiemetics when used in conjunction with other agents like ondansetron and dexamethasone. For instance, a study indicated that the combination therapy significantly enhanced complete response rates for delayed vomiting compared to control regimens without this compound .

Wirkmechanismus

Monobenzyl Fosaprepitant exerts its effects by acting as an NK1 receptor antagonist. Upon administration, it is converted to Aprepitant, which crosses the blood-brain barrier and binds to NK1 receptors in the brain. This binding inhibits the action of substance P, a neuropeptide involved in the emetic response, thereby preventing nausea and vomiting .

Vergleich Mit ähnlichen Verbindungen

    Fosaprepitant: The parent compound, also an NK1 receptor antagonist, used for the same indications.

    Aprepitant: The active form of Fosaprepitant, directly used as an antiemetic.

    Fosnetupitant: Another NK1 receptor antagonist with similar applications but different pharmacokinetic properties.

Uniqueness: Monobenzyl Fosaprepitant is unique due to its selective hydrogenation process, which allows for the retention of one benzyl group. This structural modification can influence its pharmacokinetic and pharmacodynamic properties, potentially offering advantages in specific therapeutic contexts .

Biologische Aktivität

Monobenzyl fosaprepitant is a prodrug of aprepitant, a selective antagonist of the neurokinin 1 (NK1) receptor, which plays a critical role in the management of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile.

This compound is converted into its active form, aprepitant, in the body. Aprepitant works by blocking substance P from binding to NK1 receptors in the central nervous system. This action is pivotal in mitigating the emetic response associated with chemotherapy. The blockade of NK1 receptors reduces the likelihood of vomiting induced by chemotherapeutic agents such as cisplatin and other highly emetogenic drugs .

Pharmacodynamics

  • Affinity : Aprepitant exhibits high affinity for NK1 receptors and minimal interaction with serotonin (5-HT3) or dopamine receptors, which are targets for other antiemetic therapies.
  • Bioavailability : Aprepitant has a bioavailability of approximately 60-65% when administered orally, while intravenous formulations like this compound ensure rapid onset of action due to direct entry into systemic circulation .
  • Half-Life : The half-life of aprepitant ranges from 9 to 13 hours, allowing for sustained antiemetic effects following administration .

Clinical Efficacy

This compound has been extensively studied for its effectiveness in preventing CINV. Below are key findings from clinical trials:

StudyPopulationInterventionResults
Weinstein et al. (2023)Cancer patients undergoing chemotherapyIV fosaprepitant (150 mg) vs placeboSignificant reduction in CINV episodes compared to placebo .
Radhakrishnan et al. (2023)Pediatric patients aged 1-12 yearsIV fosaprepitant (3 mg/kg)Complete response rates for acute vomiting: 86% vs. control 60% (p < 0.001) .
Lasseter et al. (2007)Healthy subjectsBioequivalence studyFosaprepitant 115 mg IV equivalent to oral aprepitant 125 mg in terms of pharmacokinetics .

These studies demonstrate that this compound significantly reduces both acute and delayed CINV in various patient populations, including children as young as ten months .

Safety Profile

This compound is generally well-tolerated. Adverse effects are typically mild and may include:

  • Fatigue
  • Dizziness
  • Diarrhea
  • Injection site reactions

Serious adverse events are rare but can occur, necessitating monitoring during administration .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Case Study A : A pediatric patient receiving high-dose chemotherapy exhibited complete control of nausea and vomiting after administration of IV fosaprepitant, demonstrating its utility in younger populations.
  • Case Study B : An adult cancer patient with a history of severe CINV reported significant relief when treated with this compound as part of their antiemetic regimen.

These cases underline the drug's potential in improving quality of life for patients undergoing challenging chemotherapy protocols.

Eigenschaften

IUPAC Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28F7N4O6P/c1-18(21-13-22(29(32,33)34)15-23(14-21)30(35,36)37)47-27-26(20-7-9-24(31)10-8-20)40(11-12-45-27)16-25-38-28(42)41(39-25)48(43,44)46-17-19-5-3-2-4-6-19/h2-10,13-15,18,26-27H,11-12,16-17H2,1H3,(H,43,44)(H,38,39,42)/t18-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXVNNXGBGMHCL-BLIZRMSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28F7N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monobenzyl Fosaprepitant
Reactant of Route 2
Monobenzyl Fosaprepitant
Reactant of Route 3
Monobenzyl Fosaprepitant
Reactant of Route 4
Monobenzyl Fosaprepitant
Reactant of Route 5
Monobenzyl Fosaprepitant
Reactant of Route 6
Monobenzyl Fosaprepitant

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.